DCVG Toxicity in Human Proximal Tubular Cells Is Gated by GGT-Mediated Processing to DCVC
In primary cultures of human proximal tubular epithelial cells, the glutathione conjugate DCVG and its cysteine conjugate DCVC both produced dose-dependent toxicity across 25–500 µM [1]. Critically, DCVC was consistently more toxic than DCVG at equimolar concentrations; however, supplementation with exogenous γ-glutamyltransferase (GGT; 0.5 U/mL) elevated DCVG toxicity to the level observed with DCVC alone [1]. This demonstrates that DCVG is a pro-toxin whose nephrotoxic activity is rate-limited by GGT-dependent hydrolysis.
| Evidence Dimension | Cytotoxicity (dose-dependent cell death) |
|---|---|
| Target Compound Data | DCVG: toxic over 25–500 µM; toxicity increased to DCVC-equivalent levels upon co-incubation with GGT (0.5 U/mL) |
| Comparator Or Baseline | DCVC: consistently more toxic than DCVG at equimolar concentrations across the same range |
| Quantified Difference | DCVG toxicity was lower than DCVC; GGT supplementation quantitatively eliminated this gap, indicating DCVG→DCVC conversion as the rate-limiting toxicity step |
| Conditions | Primary human proximal tubular epithelial cells; 25–500 µM exposure; ± GGT (0.5 U/mL) |
Why This Matters
Procurement of DCVG—rather than DCVC—is essential for any experimental design intending to interrogate the GGT bioactivation interface, because DCVC entirely bypasses this druggable and toxicologically critical checkpoint.
- [1] Chen, J.C., Stevens, J.L., Trifillis, A.L., & Jones, T.W. (1990). Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells. Toxicology and Applied Pharmacology, 103(3), 463-473. doi:10.1016/0041-008x(90)90319-p View Source
